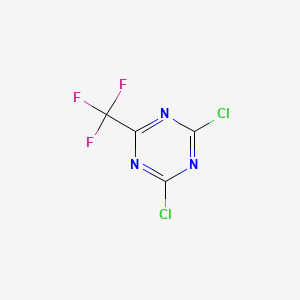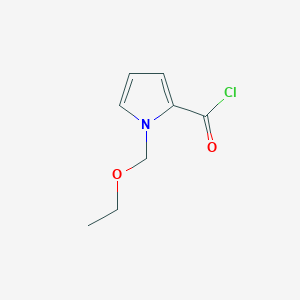
1-(Ethoxymethyl)-1H-pyrrole-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethoxymethyl)-1H-pyrrole-2-carbonyl chloride is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of an ethoxymethyl group attached to the nitrogen atom of the pyrrole ring and a carbonyl chloride group at the 2-position of the pyrrole ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
The synthesis of 1-(Ethoxymethyl)-1H-pyrrole-2-carbonyl chloride can be achieved through several synthetic routes. One common method involves the reaction of 1H-pyrrole-2-carboxylic acid with ethoxymethyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with thionyl chloride to form the desired carbonyl chloride derivative. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(Ethoxymethyl)-1H-pyrrole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohol derivatives.
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form 1-(Ethoxymethyl)-1H-pyrrole-2-carboxylic acid.
Common reagents used in these reactions include thionyl chloride, triethylamine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Ethoxymethyl)-1H-pyrrole-2-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(Ethoxymethyl)-1H-pyrrole-2-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
1-(Ethoxymethyl)-1H-pyrrole-2-carbonyl chloride can be compared with other similar compounds such as:
2-(Trimethylsilyl)ethoxymethyl chloride: Used as a protective reagent in organic synthesis.
Chloromethyl 2-trimethylsilylethyl ether: Another protective reagent with similar applications.
1H-pyrrole-2-carbonyl chloride: Lacks the ethoxymethyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and make it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
714957-07-0 |
|---|---|
Formule moléculaire |
C8H10ClNO2 |
Poids moléculaire |
187.62 g/mol |
Nom IUPAC |
1-(ethoxymethyl)pyrrole-2-carbonyl chloride |
InChI |
InChI=1S/C8H10ClNO2/c1-2-12-6-10-5-3-4-7(10)8(9)11/h3-5H,2,6H2,1H3 |
Clé InChI |
QRMARSYYSIBGPM-UHFFFAOYSA-N |
SMILES canonique |
CCOCN1C=CC=C1C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c][1,7]naphthyridin-4-one](/img/structure/B12861252.png)
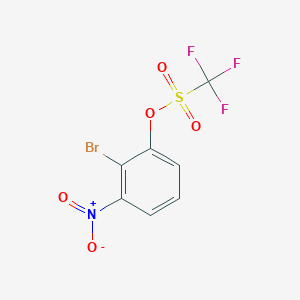
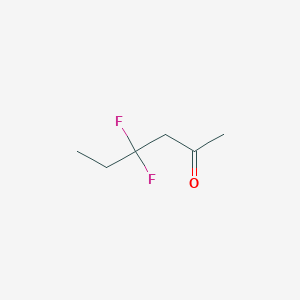
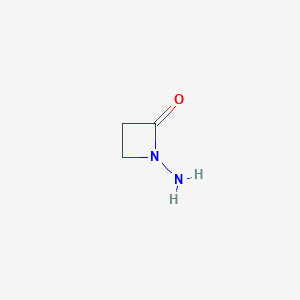
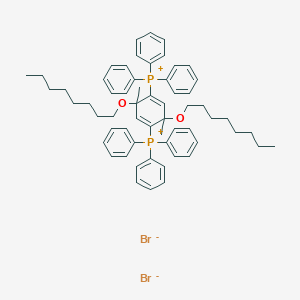
![N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]urea](/img/structure/B12861281.png)
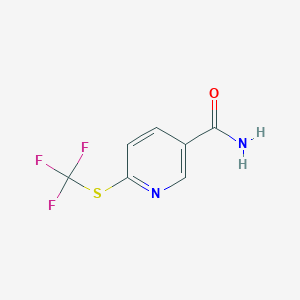
![1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione](/img/structure/B12861287.png)



![(1R)-2'-[Dis(3,5-dimethylphenyl)phosphino]-[1,1'-binaphthalen]-2-ol](/img/structure/B12861311.png)
![2-Methyl-7-nitrobenzo[d]oxazole](/img/structure/B12861313.png)
